Cas no 2137458-73-0 (2-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid)

2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a specialized chemical compound featuring a brominated pyrazole core coupled with an Fmoc-protected amino acid moiety. This structure makes it particularly useful in peptide synthesis and medicinal chemistry, where the Fmoc group facilitates selective deprotection under mild conditions. The bromine substituent offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions. Its compatibility with solid-phase peptide synthesis (SPPS) and its role as a building block for heterocyclic scaffolds enhance its utility in drug discovery and biochemical research. The compound’s stability and well-defined reactivity profile make it a valuable intermediate for constructing complex molecular architectures.
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid structure
2137458-73-0 structure
Product Name:2-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
CAS No:2137458-73-0
MF:C21H18BrN3O4
MW:456.2893242836
CID:5255448
PubChem ID:165439515
Update Time:2025-06-07

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
    • EN300-385538
    • 2137458-73-0
    • Inchi: 1S/C21H18BrN3O4/c1-25-17(10-18(22)24-25)19(20(26)27)23-21(28)29-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16,19H,11H2,1H3,(H,23,28)(H,26,27)
    • InChI Key: DVOVECXGNOYRQF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)N(C)N=1

Computed Properties

  • Exact Mass: 455.04807g/mol
  • Monoisotopic Mass: 455.04807g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 93.4Ų

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid Pricemore >>

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Additional information on 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Introduction to 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic Acid (CAS No. 2137458-73-0)

2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid (CAS No. 2137458-73-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-L-Ala-OH, is a derivative of alanine, a common amino acid, and is characterized by its unique structural features and potential applications in drug development.

The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its ease of removal under mild conditions. The presence of the 3-bromo-1-methyl-1H-pyrazol-5-yl moiety adds further complexity and functionality to the molecule, making it a valuable intermediate in the synthesis of various bioactive compounds.

Recent studies have highlighted the importance of 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid in the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). The researchers found that derivatives of this compound exhibited high selectivity and affinity for their target proteins, making them promising candidates for the treatment of various diseases, including cancer and neurodegenerative disorders.

In another study, published in Bioorganic & Medicinal Chemistry Letters, scientists investigated the role of Fmoc-L-Ala-OH in the development of prodrugs for improved drug delivery. The study demonstrated that this compound could be effectively used to mask the active moiety of drugs, thereby enhancing their stability and bioavailability. This approach has significant implications for the design of more effective and safer therapeutic agents.

The structural versatility of 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid also makes it an attractive candidate for use in combinatorial chemistry. Combinatorial libraries generated from this compound have shown promise in high-throughput screening (HTS) campaigns aimed at identifying new lead compounds for drug discovery. The ability to rapidly synthesize and screen large numbers of derivatives has accelerated the pace of drug development and has led to the discovery of several novel compounds with potential therapeutic applications.

In addition to its role in drug development, Fmoc-L-Ala-OH has also been studied for its potential use in diagnostic imaging. A 2022 study published in Chemical Communications reported the synthesis and evaluation of radiolabeled derivatives of this compound for use as imaging agents. The researchers found that these derivatives exhibited excellent stability and specificity, making them suitable for use in positron emission tomography (PET) imaging studies.

The synthetic route to 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves several well-established chemical transformations. The first step typically involves the formation of the Fmoc protected alanine derivative, followed by coupling with the 3-bromo-1-methyl-1H-pyrazol-5-ylic acid moiety. This process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have further optimized this process, making it more efficient and scalable.

The physical and chemical properties of Fmoc-L-Ala-OH have been extensively characterized. It is a white crystalline solid with a melting point ranging from 160°C to 165°C. The compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol, but is insoluble in water. These properties make it suitable for use in various chemical reactions and analytical techniques.

In conclusion, 2-(3-Bromo-1-methyl-1H-pyrazol-5-ylic acid)-2-{[(9H-fluoren-l ylmethoxy)carbonyl]amino}acetic acid (CAS No. 2137458-73-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an invaluable intermediate in the synthesis of bioactive compounds, prodrugs, and imaging agents. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field.

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